N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide is a complex organic compound with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 396.4 g/mol. The compound features a trifluoromethyl group, which enhances its biological activity and solubility properties, making it a valuable candidate for various applications in medicinal chemistry.
This compound can be sourced from chemical suppliers specializing in research chemicals. It is classified under organic compounds due to its structural components, which include aromatic rings and functional groups such as amides and ethers. The presence of the benzodioxole moiety suggests potential uses in pharmacology, particularly in drug development for targeting specific biological pathways.
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common approach includes:
The synthesis may require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen), and purification steps like column chromatography to isolate the final product with high purity.
The molecular structure of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide can be represented using various notations:
InChI=1S/C20H22F3N2O4/c1-3-13(4-2)19(23)21-15-7-5-6-14(10-15)20(24)22-16-8-9-17-18(11-16)26-12-25-17/h5-11,13H,3-4,12H2,1-2H3,(H,21,23)(H,22,24)
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OCO3
The compound's complexity rating is approximately 494, indicating a relatively intricate structure that may influence its reactivity and interactions with biological systems.
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions typical of amides and ethers:
These reactions may require specific catalysts or reagents to facilitate the desired transformations efficiently.
The mechanism of action for N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide is not fully elucidated but is hypothesized to involve interaction with specific biological targets such as enzymes or receptors related to metabolic pathways.
Research indicates that compounds with similar structures often exhibit inhibitory effects on certain enzymes or act as modulators of receptor activity, which could be explored further in pharmacological studies.
The compound exhibits typical physical properties associated with organic compounds:
Key chemical properties include:
Relevant data from studies suggest that these properties contribute to its utility in synthetic applications and biological research.
N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: